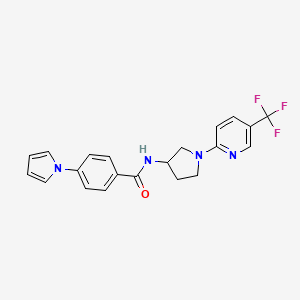

4-(1H-pyrrol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H19F3N4O and its molecular weight is 400.405. The purity is usually 95%.

BenchChem offers high-quality 4-(1H-pyrrol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrrol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide:

Monoclonal Antibody Production

This compound has been shown to significantly enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. It increases cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels, which are crucial for antibody synthesis. Additionally, it helps control the galactosylation of monoclonal antibodies, improving their quality and therapeutic efficacy .

Antibacterial Activity

The compound exhibits strong antibacterial properties. It has been evaluated for its ability to inhibit enoyl-ACP reductase and dihydrofolate reductase (DHFR) enzymes, which are essential for bacterial growth and survival. This makes it a potential candidate for developing new antibacterial agents .

Antitubercular Activity

In addition to its antibacterial properties, the compound has shown promising antitubercular activity. It inhibits key enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This dual activity against both general bacteria and specific pathogens like Mycobacterium tuberculosis highlights its potential in treating various bacterial infections .

Molecular Docking Studies

The compound has been extensively studied using molecular docking techniques to understand its binding interactions with target enzymes. These studies have revealed strong binding affinities with active sites of DHFR and enoyl-ACP reductase, providing insights into its mechanism of action and guiding further drug development efforts .

Cancer Research

Preliminary studies suggest that the compound may have potential applications in cancer research. Its ability to modulate cellular metabolism and enhance ATP levels could be leveraged to develop new cancer therapies. Further research is needed to explore its efficacy and safety in this context .

Drug Design and Discovery

The compound serves as a valuable scaffold for designing new therapeutic agents. Its structural features and biological activities provide a foundation for synthesizing derivatives with enhanced properties. This makes it a useful tool in medicinal chemistry and drug discovery programs .

Enzyme Inhibition Studies

The compound’s ability to inhibit specific enzymes, such as DHFR and enoyl-ACP reductase, makes it a useful probe in biochemical studies. Researchers can use it to investigate enzyme functions, interactions, and inhibition mechanisms, contributing to a deeper understanding of biochemical pathways .

Structural Optimization

Ongoing research focuses on optimizing the structure of the compound to improve its biological activity and pharmacokinetic properties. By modifying its chemical structure, scientists aim to enhance its efficacy, reduce toxicity, and develop more potent derivatives for various therapeutic applications .

These applications highlight the versatility and potential of 4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide in scientific research and drug development.

properties

IUPAC Name |

4-pyrrol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O/c22-21(23,24)16-5-8-19(25-13-16)28-12-9-17(14-28)26-20(29)15-3-6-18(7-4-15)27-10-1-2-11-27/h1-8,10-11,13,17H,9,12,14H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFUKBZXBLRJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472229.png)

![Ethyl 6-acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472231.png)

![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2472242.png)

![{2-[Methyl(phenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2472245.png)